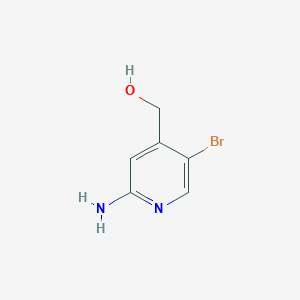

2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Description

Properties

IUPAC Name |

(2-amino-5-bromopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXICVURKZQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a highly functionalized pyridine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a hydroxymethyl group, offers multiple points for chemical modification. This versatility makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1][2] Pyridine rings are a common structural motif in numerous biologically active compounds, including many FDA-approved drugs, highlighting the importance of versatile pyridine-based starting materials.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, offering a technical resource for professionals in the field.

Core Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in research and development.

Structural and Physical Data

| Property | Value | Source(s) |

| CAS Number | 1227586-36-8 | [4][5] |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | |

| Appearance | Light yellow to yellow solid | [4] |

| Boiling Point | 344.5 ± 37.0 °C (Predicted) | [4] |

| Density | 1.766 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.65 ± 0.10 (Predicted) | [4] |

| Storage | 2-8°C, protect from light | [4] |

Reactivity and Synthetic Utility

The chemical behavior of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is dictated by its three distinct functional groups, which can be manipulated with high selectivity.

-

Amino Group (-NH₂): Located at the 2-position, this group is a strong activating group and a nucleophile. It can undergo acylation, alkylation, and diazotization reactions, and it directs electrophilic substitution to the 3- and 5-positions.

-

Bromine Atom (-Br): The bromine at the 5-position is a key handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination.[1][6] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups, such as halides or ethers, providing further opportunities for molecular elaboration.

The interplay of these groups makes this compound a versatile starting material for creating libraries of substituted pyridines for drug discovery programs targeting a range of conditions, from cancer to inflammatory diseases.[1][2]

Synthesis and Purification Workflow

While specific synthetic routes may vary, a general approach involves the bromination of a suitable 2-aminopyridine precursor. A representative method for a related compound, 2-Amino-5-bromo-4-methylpyridine, involves the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a solvent like DMF.[6] This method is advantageous as it operates at mild temperatures (0-50°C) and avoids the formation of multiple by-products often seen with harsher brominating agents like Br₂.[6]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of the title compound.

Example Protocol: Bromination of a 2-Aminopyridine Derivative

The following protocol is adapted from a documented synthesis of a similar compound, 2-amino-5-bromo-3-(hydroxymethyl)pyridine, and illustrates the general principles.[7]

-

Dissolution: Dissolve the starting material, 2-amino-3-(hydroxymethyl)pyridine (1.0 eq), in a suitable solvent such as acetic acid at room temperature.

-

Bromination: Add a solution of bromine (1.2 eq) in acetic acid dropwise to the reaction mixture over a period of 1 hour.

-

Reaction: Stir the resulting mixture overnight at room temperature to ensure the reaction goes to completion.

-

Isolation: Concentrate the reaction mixture to dryness. Partition the residue between a saturated solution of potassium carbonate and ethyl acetate.

-

Extraction: Separate the aqueous layer and extract it multiple times with ethyl acetate.

-

Washing & Drying: Combine the organic phases, wash with a saturated sodium chloride solution, dry over sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Triturate the crude solid with a non-polar solvent like pentane to afford the purified product.[7]

Spectroscopic Characterization

Structural validation is a critical step. A combination of spectroscopic techniques is used to confirm the identity and purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

~8.08 ppm (s, 1H): Aromatic proton at the 6-position.

-

~6.41 ppm (s, 1H): Aromatic proton at the 3-position.

-

~4.48 ppm (s, 2H): Protons of the amino (-NH₂) group.

-

~2.28 ppm (s, 3H): Protons of the methyl (-CH₃) group.[6][8]

For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, one would expect to see a singlet for the -CH₂OH protons, and the aromatic proton signals would be similarly positioned.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the related methyl analog (C₆H₇BrN₂), a protonated molecular ion [M+H]⁺ is observed at m/z 188.[6][8] For the title compound (C₆H₇BrN₂O), the expected molecular ion peaks would appear around m/z 202 and 204, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the functional groups present:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretching: A broad band around 3200-3600 cm⁻¹ for the alcohol.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-Br stretching: Typically found in the fingerprint region below 1000 cm⁻¹.

Applications in Medicinal Chemistry

The true value of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine lies in its role as a versatile pharmaceutical intermediate.[5][9] The strategic placement of its functional groups allows for the synthesis of a diverse range of substituted pyridines, which are core components of many therapeutic agents.[1][2] Its derivatives are explored in the development of drugs for various diseases, including cancer and inflammatory conditions.[1]

Diagram: Role as a Synthetic Hub

Caption: The compound as a central hub for generating diverse chemical entities.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Amino-5-bromo-4-(hydroxymethyl)pyridine and its analogs.

-

Hazard Identification: Based on data for similar compounds, it may cause skin and serious eye irritation.[10] Some related chemicals are harmful if swallowed and may cause an allergic skin reaction.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[4][12] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[13]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[11][12][13]

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a powerful and versatile chemical intermediate. Its trifunctional nature provides chemists with a robust platform for synthesizing complex pyridine derivatives. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in drug discovery and fine chemical synthesis. The ability to selectively modify each of its three functional groups makes it a cornerstone building block for accessing novel chemical space and advancing pharmaceutical research.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

-

Indenta Chemicals. (n.d.). Material Safety Data Sheet Citral. Retrieved from [Link]

- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

-

Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine | 1227586-36-8 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane [sanchemyfpn.co.in]

- 10. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. indenta.com [indenta.com]

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key heterocyclic building block in medicinal chemistry. With the CAS Number 1227586-36-8, this compound offers a versatile scaffold for the synthesis of novel therapeutic agents. This document details its physicochemical properties, provides a well-grounded, step-by-step synthesis protocol, and discusses its strategic applications in drug development, particularly as an intermediate for sophisticated molecular architectures. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents like amino, bromo, and hydroxymethyl groups, as seen in 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, provides medicinal chemists with multiple reactive handles for molecular elaboration.

The bromine atom, in particular, serves as a versatile anchor for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[2] The amino group can act as a key pharmacophoric feature or be further modified, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation to introduce additional complexity. This trifunctional nature makes 2-Amino-5-bromo-4-(hydroxymethyl)pyridine a valuable intermediate in the synthesis of targeted therapies.[3]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| CAS Number | 1227586-36-8 | [4] |

| Molecular Formula | C₆H₇BrN₂O | [4] |

| Molecular Weight | 203.04 g/mol | [4] |

| Appearance | Light yellow to yellow solid (Predicted) | [5] |

| Boiling Point | 344.5±37.0 °C (Predicted) | [5] |

| Density | 1.766±0.06 g/cm³ (Predicted) | [5] |

| pKa | 12.65±0.10 (Predicted) | [5] |

| SMILES | OCC1=CC(N)=NC=C1Br | [4] |

| InChIKey | WUKXICVURKZQSQ-UHFFFAOYSA-N | [6] |

Note: Some properties are predicted and should be confirmed by experimental data.

Synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: A Step-by-Step Protocol

The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be logically approached in two main stages: the synthesis of the precursor, (2-aminopyridin-4-yl)methanol, followed by regioselective bromination. The following protocol is based on established and analogous procedures for related pyridine derivatives.[7][8]

Stage 1: Synthesis of (2-Aminopyridin-4-yl)methanol

The synthesis of the starting material, (2-aminopyridin-4-yl)methanol, can be achieved through the reduction of a suitable carboxylic acid derivative, such as methyl 2-aminoisonicotinate.[8]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Dissolve methyl 2-aminoisonicotinate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

-

Work-up: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2-aminopyridin-4-yl)methanol can be purified by recrystallization from a suitable solvent system, such as benzene or ethyl acetate/hexane, to afford the pure product.[8]

Stage 2: Regioselective Bromination

The introduction of the bromine atom at the 5-position of the pyridine ring can be achieved via electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) is a common and effective method for the selective bromination of activated pyridine rings.[2] A similar protocol has been successfully applied to the synthesis of the constitutional isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-aminopyridin-4-yl)methanol (1.0 eq.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).[2][7]

-

Addition of Brominating Agent: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over a period of 30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate. If necessary, adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be purified by recrystallization from a suitable solvent, such as acetonitrile or an ethanol/water mixture, to yield the final product as a solid.[2]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Analytical Characterization

The structural integrity and purity of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z 203 and 205 in a roughly 1:1 ratio for the molecular ion is expected.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and C-N and C-Br bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and for identifying any potential impurities.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify its three functional groups.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is ideally situated for participation in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a common strategy for exploring the structure-activity relationships (SAR) of drug candidates.

-

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used as a handle to introduce other functional groups, which can be critical for modulating the pharmacological properties of a molecule.

-

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing further opportunities for diversification. It can also be converted into esters or ethers to improve properties such as solubility and bioavailability.

The structural motifs accessible from this intermediate are relevant to a number of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][9]

-

Health Hazards: Brominated pyridines can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Always consult the material safety data sheet (MSDS) before handling this or any chemical.

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a strategically important intermediate for researchers and professionals in the field of drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular architectures. The well-defined synthesis and predictable reactivity of this compound, grounded in established chemical principles, make it a reliable tool for the creation of novel therapeutic agents. The protocols and information presented in this guide are intended to support the scientific community in leveraging the full potential of this valuable chemical building block.

References

-

PubChemLite. (2026). 2-amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

-

Appchem. (n.d.). 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. Retrieved from [Link]

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. 857042-51-4|(2-Amino-5-bromopyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine [myskinrecipes.com]

- 4. appchemical.com [appchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 2-amino-5-bromo-4-(hydroxymethyl)pyridine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 8. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine (CAS No. 1227586-36-8), a key heterocyclic building block in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, outline a standard laboratory-scale synthesis protocol with mechanistic insights, and explore its applications as a crucial intermediate in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile pyridine derivative.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for designing molecules that interact with biological targets. Strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a trifunctional heterocyclic compound of significant interest. The arrangement of its functional groups—an amino group at the 2-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 4-position—offers multiple, orthogonal handles for chemical modification. The amino group can act as a hydrogen bond donor or a nucleophile, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the hydroxymethyl group provides a site for esterification, etherification, or oxidation. This inherent versatility makes it a valuable starting material for constructing complex molecular architectures.

Physicochemical Properties

The precise characterization of a chemical entity is foundational to its application in research and development. The key properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine are summarized below.

The molecular formula for this compound is C₆H₇BrN₂O[1][2]. Its molecular weight is approximately 203.04 g/mol [1][3][4].

| Property | Value | Source |

| CAS Number | 1227586-36-8 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂O | [1][2][5] |

| Molecular Weight | 203.04 g/mol | [1][3][4] |

| Monoisotopic Mass | 201.97927 Da | Calculated |

| Appearance | Solid (Typical) | N/A |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [1] |

Chemical Structure

The structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, with its key functional groups, is depicted below.

Caption: Chemical structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Synthesis and Purification

While specific, peer-reviewed synthesis routes for the exact 4-(hydroxymethyl) isomer are not as prevalent in the literature as for its 3-(hydroxymethyl) counterpart, a logical synthesis can be proposed based on established pyridine chemistry. A common strategy involves the bromination of a suitable 2-aminopyridine precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the bromine atom, suggesting a bromination reaction as the key final step. The precursor would be 2-Amino-4-(hydroxymethyl)pyridine. This precursor itself can be derived from 2-Amino-4-methylpyridine through oxidation or functional group manipulation.

Caption: Retrosynthetic analysis for the target molecule.

Exemplary Laboratory Protocol: Bromination

This protocol describes the selective bromination of 2-Amino-4-(hydroxymethyl)pyridine. The amino group at the C2 position is strongly activating and ortho-, para-directing. Since the ortho- (C3) and para- (C5) positions are available, careful control of reaction conditions is crucial to achieve selective monobromination at the C5 position.

Materials:

-

2-Amino-4-(hydroxymethyl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or equivalent solvent system)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-(hydroxymethyl)pyridine in the chosen solvent (e.g., ACN) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.

-

Rationale: The use of an inert atmosphere prevents potential side reactions. Cooling the reaction helps to control the exothermicity and improve the selectivity of the bromination, minimizing the formation of dibrominated byproducts.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes.

-

Rationale: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition helps maintain temperature control.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine. Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts (like succinimide).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

-

Rationale: Chromatography is essential to separate the desired C5-monobrominated product from any unreacted starting material, the C3-isomer, and potential dibrominated species.

-

Applications in Drug Discovery

The utility of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine lies in its capacity as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Role as a Pharmacophore Scaffold

The 2-aminopyridine moiety is a well-established "hinge-binder" pharmacophore, capable of forming key hydrogen bonds with the backbone of kinase hinge regions. The bromine at the C5 position serves as a synthetic handle for introducing larger substituents via cross-coupling reactions. These substituents can be tailored to target the solvent-front region or other pockets of the ATP-binding site, thereby modulating potency and selectivity. The hydroxymethyl group at C4 can be used to improve solubility or to introduce further diversity.

Caption: General workflow from building block to advanced pharmaceutical intermediate.

Precursor for Antipsychotic Agents

While detailed public literature on its direct incorporation is emerging, chemical suppliers have categorized this compound under "Antipsychotics," suggesting its use as a building block in the synthesis of novel central nervous system (CNS) agents[6]. The pyridine core is common in many CNS-active drugs, and the specific substitution pattern of this molecule could be designed to target receptors like dopamine or serotonin.

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the strategic placement of three distinct functional groups provide chemists with a robust platform for generating molecular diversity. The ability to leverage the bromine atom for established cross-coupling chemistry, combined with the other functional handles, ensures its continued relevance in the synthesis of next-generation therapeutics.

References

-

Appchem. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine | 1227586-36-8. [Link]

-

Arctom Scientific. CAS NO. 1227586-36-8 | 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. [Link]

-

PubChem. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. [Link]

-

PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. [Link]

-

PubChem. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812. [Link]

Sources

2-Amino-5-bromo-4-(hydroxymethyl)pyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a substituted pyridine derivative that serves as a valuable heterocyclic building block. Its functional groups—an amino group, a bromine atom, and a hydroxymethyl moiety—provide multiple points for synthetic modification, making it a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological pathways like nicotinic acetylcholine receptor modulators[1]. Given its role in the synthesis of bioactive molecules, confirming its precise molecular structure is not merely an academic exercise but a critical step to ensure the identity, purity, and safety of subsequent drug candidates.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine. We will proceed through a logical workflow, beginning with the determination of the molecular formula and culminating in the definitive assignment of its constitution. This document is designed for researchers, analytical scientists, and professionals in drug development, offering not just protocols, but the causal reasoning behind the selection of each analytical technique and the interpretation of the resulting data.

Part 1: Molecular Formula and Isotopic Signature Analysis via Mass Spectrometry (MS)

The foundational step in elucidating any chemical structure is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to achieve this, while the presence of bromine offers a distinct isotopic pattern that serves as a powerful validation checkpoint.

Causality of Technique Selection: Electrospray Ionization (ESI) is selected as the ionization technique due to the polar nature of the molecule, containing amino and hydroxyl groups. ESI is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, preserving the molecule's integrity for accurate mass determination[2].

The most compelling feature to look for is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which have a mass difference of approximately 2 Da. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This provides exceptionally strong evidence for the presence of bromine in the molecule[2].

Predicted Mass Spectrometry Data

The molecular formula for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is C₆H₇BrN₂O[1][3]. The expected mass spectrometry data is summarized below.

| Ion Species | Calculated Monoisotopic Mass (Da) | Expected m/z | Notes |

| [M(⁷⁹Br)]⁺ | 201.9742 | 201.97 | Molecular ion with ⁷⁹Br isotope |

| [M(⁸¹Br)]⁺ | 203.9722 | 203.97 | Molecular ion with ⁸¹Br isotope |

| [M(⁷⁹Br)+H]⁺ | 202.9815 | 202.98 | Protonated molecule with ⁷⁹Br[3] |

| [M(⁸¹Br)+H]⁺ | 204.9794 | 204.98 | Protonated molecule with ⁸¹Br |

| [M(⁷⁹Br)+Na]⁺ | 224.9634 | 224.96 | Sodium adduct with ⁷⁹Br[3] |

| [M(⁸¹Br)+Na]⁺ | 226.9613 | 226.96 | Sodium adduct with ⁸¹Br |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Data Acquisition: Scan over a mass range of m/z 100-500.

-

Analysis: Examine the spectrum for the characteristic 1:1 isotopic doublet for the molecular ion peaks, separated by ~2 m/z. Confirm that the measured accurate mass of the monoisotopic peak is within 5 ppm of the calculated value for C₆H₇BrN₂O.

Part 2: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds, providing a molecular "fingerprint."

Causality of Technique Selection: For 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, FTIR is used to confirm the presence of the key N-H (amino), O-H (hydroxyl), C-H (aromatic and aliphatic), and the C=N/C=C bonds of the pyridine ring. The presence or absence of these characteristic bands provides orthogonal validation to the data obtained from MS and NMR.

Expected FTIR Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (Broad) | Alcohol (-CH₂OH) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2950 - 2850 | C-H Aliphatic Stretch | Hydroxymethyl (-CH₂OH) |

| 1640 - 1550 | C=C and C=N Ring Stretching | Pyridine Ring[4][5] |

| 1450 - 1400 | C-H Aliphatic Bend | Hydroxymethyl (-CH₂OH) |

| 1250 - 1000 | C-O Stretch | Primary Alcohol |

| 700 - 500 | C-Br Stretch | Bromo-substituent |

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[6].

-

Pellet Formation: Transfer the powder to a pellet die and apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet[6].

-

Background Correction: Place a pure KBr pellet in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to negate atmospheric (H₂O, CO₂) and KBr absorptions[6].

-

Data Acquisition: Place the sample pellet in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[6]. Co-add 32 or 64 scans to improve the signal-to-noise ratio.

-

Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups listed in the table above.

Part 3: Molecular Framework Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through ¹H, ¹³C, and 2D NMR experiments, we can determine the connectivity of atoms and definitively establish the substitution pattern on the pyridine ring.

Causality of Technique Selection:

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). This allows us to "see" the aromatic protons, the CH₂ group, the NH₂ protons, and the OH proton.

-

¹³C NMR: Reveals the number of unique carbon environments. This helps confirm the total carbon count and identifies the carbons of the pyridine ring and the hydroxymethyl group.

-

2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) is a 2D experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for unambiguously assigning which proton is attached to which carbon, for example, linking the CH₂ proton signal to the CH₂ carbon signal.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) Note: Chemical shifts are predictive and can vary based on solvent and concentration. DMSO-d₆ is chosen as a solvent for its ability to dissolve the polar compound and to allow for the observation of exchangeable -OH and -NH₂ protons.

¹H NMR Predictions

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.10 | Singlet | 1H | H-6 | Deshielded by adjacent ring nitrogen. No adjacent protons for coupling. |

| ~7.95 | Singlet | 1H | H-3 | Less deshielded than H-6. No adjacent protons for coupling. |

| ~6.50 | Broad Singlet | 2H | -NH₂ | Exchangeable protons, often broad. Shift is concentration-dependent. |

| ~5.40 | Triplet | 1H | -OH | Exchangeable proton, couples to adjacent CH₂ protons. |

| ~4.50 | Doublet | 2H | -CH₂- | Protons of the hydroxymethyl group, coupled to the -OH proton. |

¹³C NMR Predictions

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | C-2 | Carbon attached to the electron-donating amino group. |

| ~151.0 | C-6 | Carbon adjacent to the ring nitrogen. |

| ~140.0 | C-4 | Carbon bearing the hydroxymethyl substituent. |

| ~131.0 | C-3 | Aromatic CH carbon. |

| ~105.0 | C-5 | Carbon attached to the bromine atom (shielded by halogen). |

| ~60.0 | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube[2].

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher)[2].

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D HSQC Acquisition: Run a standard HSQC pulse sequence to obtain the one-bond ¹H-¹³C correlation map.

-

Data Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, assign multiplicities, and use the HSQC spectrum to correlate the proton signals directly to their attached carbons.

Part 4: Definitive Structure Confirmation via Single-Crystal X-ray Crystallography

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice.

Causality of Technique Selection: X-ray crystallography is the gold standard for structure determination. It directly maps the electron density of the atoms in a crystal, providing precise measurements of bond lengths, bond angles, and the absolute connectivity of all atoms. For a novel pharmaceutical intermediate, obtaining a crystal structure provides an irrefutable record of its identity[7][8].

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions, bond lengths, and angles[9].

Integrated Strategy and Workflow

The elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a synergistic process where each piece of data validates the others. The workflow is designed to move from general information to specific details, creating a self-validating system.

Caption: The overall workflow for structure elucidation.

Conclusion

The structural elucidation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula C₆H₇BrN₂O and the presence of bromine through its characteristic isotopic pattern. FTIR spectroscopy validates the presence of the requisite amino, hydroxyl, and pyridine functional groups. High-field NMR spectroscopy, including ¹H, ¹³C, and 2D HSQC experiments, provides the definitive connectivity of the carbon-hydrogen framework, establishing the precise substitution pattern on the pyridine ring. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing absolute and unambiguous confirmation of the molecular structure. This rigorous, multi-technique validation ensures the identity and integrity of this critical pharmaceutical intermediate, underpinning the quality and reliability of subsequent research and development efforts.

References

- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. Available at: [Link]

-

2-Amino-5-bromo-pyridine-4-hy-droxy-benzoic Acid (1/1). PubMed. Available at: [Link]

-

2-amino-5-bromo-4-(hydroxymethyl)pyridine. PubChemLite. Available at: [Link]

- 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

-

The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Available at: [Link]

-

Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. Benchchem.

-

Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. ResearchGate. Available at: [Link]

-

2-Amino-5-bromopyridine. PubChem. Available at: [Link]

-

2-Amino-5-bromo-4-methylpyridine. PubChem. Available at: [Link]

-

Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA. ResearchGate. Available at: [Link]

-

2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine - Optional[MS (LC)] - Spectrum. SpectraBase. Available at: [Link]

-

2-Amino-5-bromo-4-(hydroxymethyl)pyridine. MySkinRecipes. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central. Available at: [Link]

-

X-ray Studies of 2-Amino-5-oxo-4-propyl- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. ResearchGate. Available at: [Link]

-

2-Amino-5-bromo-3-nitropyridine. NIST WebBook. Available at: [Link]

Sources

- 1. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 2-amino-5-bromo-4-(hydroxymethyl)pyridine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-5-bromo-pyridine-4-hy-droxy-benzoic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Introduction

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a substituted 2-aminopyridine, it serves as a versatile and crucial building block in the synthesis of more complex molecules.[1] The 2-aminopyridine scaffold itself is a celebrated pharmacophore, known for its role in the development of a wide array of biologically active agents.[2][3]

The strategic placement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring provides multiple reactive sites for chemical modification. This multi-functionality makes it a valuable intermediate for constructing diverse molecular architectures, especially in the development of nicotinic acetylcholine receptor modulators and other bioactive molecules for neurological research.[4]

This guide provides a comprehensive overview of the core physical characteristics, spectroscopic profile, handling protocols, and a validated synthesis workflow for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, designed to support researchers and drug development professionals in its effective application.

Core Physical and Chemical Properties

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental physical and chemical properties. These characteristics are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1227586-36-8 | [5][6] |

| Molecular Formula | C₆H₇BrN₂O | [5] |

| Molecular Weight | 203.04 g/mol | [4][5] |

| Appearance | Off-white to yellow or light brown solid/powder. | Inferred from[7][8] |

| Melting Point | Data not widely reported. The related isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, has a melting point of 137-140°C.[7] | |

| Boiling Point | Data not available; likely decomposes at high temperatures. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents. The related compound 2-amino-5-bromopyridine is soluble in organic solvents.[9] | |

| Storage Conditions | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed and store under an inert atmosphere.[4][10] |

Spectroscopic and Analytical Characterization

Unambiguous structural verification is paramount in synthesis. The following section details the expected spectroscopic signatures for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, which are essential for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected resonances include: two singlets in the aromatic region (typically > 6.5 ppm) for the two pyridine ring protons, a singlet or broad singlet for the two protons of the amino (-NH₂) group, a singlet for the two protons of the hydroxymethyl (-CH₂OH) group, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted pyridine ring and the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[11] The spectrum of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine would be characterized by the following absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxymethyl group.

-

N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine group.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Strong absorptions in the 1400-1650 cm⁻¹ range are characteristic of the pyridine ring vibrations.

-

C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol.

-

C-Br Stretching: Found in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed at m/z 204 and 206 in an approximate 1:1 ratio. This characteristic isotopic pattern is the definitive signature for the presence of a single bromine atom.

Synthesis and Handling

Proposed Synthesis Protocol: Regioselective Bromination

The synthesis of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine can be efficiently achieved through the regioselective bromination of its precursor, 2-Amino-4-(hydroxymethyl)pyridine. N-Bromosuccinimide (NBS) is an effective and selective brominating agent for this transformation, analogous to methods used for similar pyridine derivatives.[12]

Reaction: 2-Amino-4-(hydroxymethyl)pyridine → 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Amino-4-(hydroxymethyl)pyridine in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction exothermicity.

-

Reagent Addition: Slowly add a solution of 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) dissolved in the same solvent dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. This will precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.

Safety and Handling Protocol

Due to its chemical nature as a substituted bromopyridine, this compound should be handled with care. Safety protocols for related compounds serve as a strong guideline for its handling.[10][13]

-

Hazard Classification: Assumed to be harmful if swallowed (Acute Toxicity, Oral: Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). May also cause respiratory irritation.[10][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and chemical safety goggles.[10][15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15] Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[13]

-

Spill Management: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[9][10]

Visualization of Workflow

The following diagram illustrates the logical flow from the synthesis of the target compound to its final structural validation.

Caption: Synthesis and Characterization Workflow

Conclusion

2-Amino-5-bromo-4-(hydroxymethyl)pyridine stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its trifunctional nature provides a robust platform for creating molecular diversity, making it a key asset in drug discovery and medicinal chemistry programs.[16][17] A comprehensive understanding of its physical properties, spectroscopic signatures, and proper handling procedures, as detailed in this guide, is essential for unlocking its full potential in the laboratory and accelerating the development of novel chemical entities.

References

Click to expand

Sources

- 1. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-bromo-4-(hydroxymethyl)pyridine [myskinrecipes.com]

- 5. appchemical.com [appchemical.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 8. 2-Amino-5-bromo-4-methylpyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane [sanchemyfpn.co.in]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the scarcity of public, quantitative solubility data for this specific molecule, this document provides a robust framework for its empirical determination. We will delve into the predicted physicochemical properties that govern its solubility, present qualitative data from close structural analogs, and offer detailed, field-proven protocols for generating reliable, quantitative solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize synthesis, purification, and formulation.

Physicochemical Profile and Theoretical Solubility Assessment

Understanding the molecular structure and inherent physicochemical properties of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is fundamental to predicting its solubility. The molecule's architecture—featuring a basic pyridine nitrogen, a hydrogen-bond-donating amino group, a hydrogen-bond-donating-and-accepting hydroxymethyl group, and a lipophilic bromine atom—suggests a nuanced and amphiphilic character.

The pyridine ring itself is a polar, water-miscible liquid, establishing a baseline of hydrophilicity.[1][2] The functional groups significantly modulate this behavior:

-

Hydroxymethyl Group (-CH₂OH): This is a primary driver of solubility in polar protic solvents (e.g., water, methanol, ethanol) through strong hydrogen bonding interactions.[3]

-

Amino Group (-NH₂): Also contributes to hydrogen bonding, enhancing solubility in protic solvents. Its basicity means that solubility in aqueous systems will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble pyridinium salt.

-

Bromo Group (-Br): This bulky, hydrophobic group increases the molecule's lipophilicity, which can enhance solubility in non-polar organic solvents while potentially reducing aqueous solubility.

A close structural isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, is reported to be soluble in acetone, ethyl acetate, and methanol, giving a strong preliminary indication of suitable solvent classes for our target compound.[4]

Below is a summary of key physicochemical properties, combining data for the target compound where available with predicted values and data from its close structural isomer, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, to provide a working baseline for experimental design.

| Property | Value / Predicted Value | Source | Significance for Solubility |

| Molecular Formula | C₆H₇BrN₂O | [4] | Foundational for all calculations. |

| Molecular Weight | 203.04 g/mol | [4] | Influences molar concentration calculations. |

| Melting Point | 137-140°C | [4] | High melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| pKa (Predicted) | 13.16 ± 0.10 | [4] | Refers to the hydroxyl proton; the pyridine nitrogen pKa is more relevant for pH-dependent aqueous solubility and is expected to be in the acidic range. |

| Qualitative Solubility | Soluble in Acetone, Ethyl Acetate, Methanol | [4] | (Data for isomer 2-Amino-5-bromo-3-(hydroxymethyl)pyridine). Indicates good solubility in polar aprotic and polar protic solvents. |

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The gold standard for determining equilibrium or thermodynamic solubility is the Shake-Flask method, as established by Higuchi and Connors.[5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. It is a low-throughput but highly accurate method, essential for generating definitive data for regulatory submissions and formulation development.

Causality Behind the Protocol

This protocol is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solid phases. The extended incubation with agitation ensures that the system has sufficient energy and time to overcome kinetic barriers to dissolution. The final centrifugation step is critical for separating the saturated supernatant from any remaining solid particles, which could otherwise lead to an overestimation of solubility.[6]

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-Amino-5-bromo-4-(hydroxymethyl)pyridine to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). "Excess" means enough solid is added so that it remains visible after the equilibration period.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: After incubation, allow the vials to stand at the same constant temperature to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[6]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Determination of Kinetic Solubility

In early-stage drug discovery, speed and efficiency are paramount. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties, which is invaluable for screening large numbers of compounds. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, measuring the concentration at which precipitation occurs. Nephelometry, which measures light scattering from suspended particles, is a common and effective technique for this purpose.[8]

Causality Behind the Protocol

This method does not measure true thermodynamic equilibrium. Instead, it assesses how readily a compound precipitates from a supersaturated solution, which is relevant for predicting potential bioavailability issues after administration. The use of DMSO as a co-solvent mimics the conditions often used in high-throughput screening (HTS) assays. The laser-based nephelometer provides a highly sensitive and direct measurement of precipitation, making it ideal for automation.[8]

Step-by-Step Protocol

-

Stock Solution: Prepare a high-concentration stock solution of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a clear-bottom 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a concentration gradient.

-

Incubation: Allow the plate to incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature. During this time, compounds above their kinetic solubility limit will precipitate.

-

Measurement: Place the microplate into a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus.[8] The instrument measures the intensity of light scattered by the precipitate in each well.

-

Data Analysis: Plot the measured light scattering units (nephelometry units) against the compound concentration. The kinetic solubility is determined as the concentration at which the scattering signal begins to rise sharply above the baseline, indicating the onset of precipitation.

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion and Future Directions

References

- Solubility of Things. Pyridine.

- Sanchemy.

- Benchchem. Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Organic Syntheses. 2,3-diaminopyridine.

- Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.

- ChemicalBook. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1.

- PubChem. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695.

- Google Patents. CN101704781B - Preparation method of amino pyridine bromide compound.

- PubChem. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812.

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.

- Wikipedia. Pyridine.

- Solubility of Things. 2-Pyridineethanol.

- Lund University Publications.

- Echemi.

- National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- chemeurope.com. Pyridine.

- BMG LABTECH.

- Benchchem. Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

- Sigma-Aldrich. 2-Amino-5-bromopyridine 97%.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine [chemeurope.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic analysis and the interpretation of the resulting data.

While a complete set of experimentally-derived spectra for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is not publicly available, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization. By understanding the influence of each functional group on the overall spectroscopic fingerprint, researchers can confidently identify and characterize this molecule.

Molecular Structure and Key Features

2-Amino-5-bromo-4-(hydroxymethyl)pyridine possesses a substituted pyridine ring, a scaffold prevalent in numerous biologically active molecules. The key structural features that dictate its spectroscopic behavior are:

-

Pyridine Ring: An aromatic heterocycle that gives rise to characteristic signals in NMR and IR spectroscopy.

-

Amino Group (-NH₂): An electron-donating group that influences the electronic environment of the pyridine ring and exhibits characteristic stretching and bending vibrations in IR spectroscopy.

-

Bromo Group (-Br): An electron-withdrawing halogen atom that impacts the chemical shifts of adjacent protons and carbons in NMR and has a distinct isotopic signature in mass spectrometry.

-

Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent that introduces unique proton and carbon signals in NMR and characteristic O-H and C-O stretching bands in IR spectroscopy.

Caption: Molecular structure of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak that does not interfere with the signals of interest. Chloroform-d (CDCl₃) is another common option.

-

Sample Preparation: A dilute solution of the compound (typically 5-10 mg/mL) is prepared to ensure homogeneity and prevent signal broadening.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve optimal signal dispersion and resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Caption: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

Table 1: Predicted ¹H NMR Data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-6 (Pyridine) | ~8.1 | Singlet | 1H | The proton at position 6 is deshielded by the electronegative nitrogen atom and is expected to appear at a high chemical shift. |

| H-3 (Pyridine) | ~6.4 | Singlet | 1H | The proton at position 3 is shielded by the electron-donating amino group, resulting in a lower chemical shift. |

| -NH₂ (Amino) | ~4.5-5.5 | Broad Singlet | 2H | The chemical shift of the amino protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |

| -CH₂- (Hydroxymethyl) | ~4.6 | Singlet | 2H | The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. This is a key difference from the methyl analog. |

| -OH (Hydroxyl) | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |

Causality Behind Predicted Shifts: The primary difference between the title compound and its methyl analog is the replacement of a methyl group with a hydroxymethyl group. The electronegative oxygen atom in the hydroxymethyl group will deshield the adjacent methylene protons, causing their signal to appear at a higher chemical shift (around 4.6 ppm) compared to the methyl protons of the analog (which appear at 2.277 ppm).[2]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

Similarly, the ¹³C NMR spectrum can be predicted based on the known effects of the substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 (Pyridine) | ~158 | Attached to the amino group, this carbon is significantly deshielded. |

| C-4 (Pyridine) | ~150 | Attached to the hydroxymethyl group, this carbon will be deshielded. |

| C-6 (Pyridine) | ~148 | Adjacent to the ring nitrogen, this carbon is deshielded. |

| C-3 (Pyridine) | ~108 | Shielded by the electron-donating amino group. |

| C-5 (Pyridine) | ~95 | Attached to the bromine atom, this carbon experiences a moderate shielding effect (the "heavy atom effect"). |

| -CH₂- (Hydroxymethyl) | ~60 | The carbon of the hydroxymethyl group is expected in the typical range for primary alcohols. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: A Validated Approach

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically produces a prominent protonated molecular ion ([M+H]⁺).

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) is used to obtain accurate mass measurements, which can confirm the elemental composition.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

Expected Mass Spectrum

The molecular formula of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine is C₆H₇BrN₂O. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

Predicted Molecular Ion (M⁺˙): m/z 202 and 204

-

Predicted Protonated Molecule ([M+H]⁺): m/z 203 and 205

A patent for the related 2-Amino-5-bromo-4-methylpyridine reports a mass spectrometry result of m/z = 188 (M+1), which corresponds to the protonated molecule.[2]

Proposed Fragmentation Pathway

The fragmentation of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several key pathways:

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices | PLOS One [journals.plos.org]

The Strategic Role of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine in Medicinal and Agrochemical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract